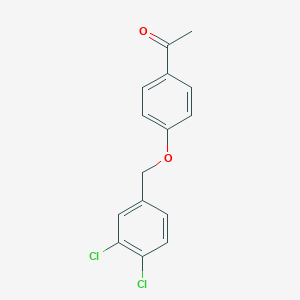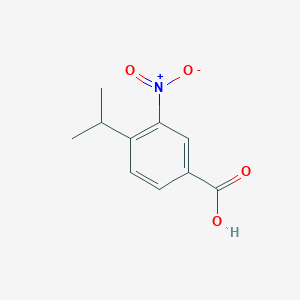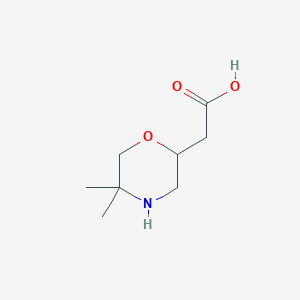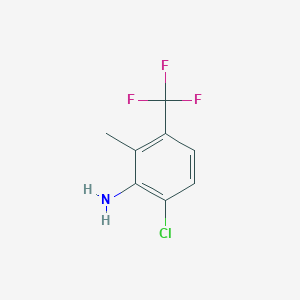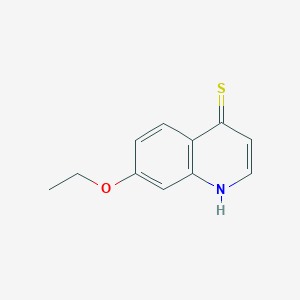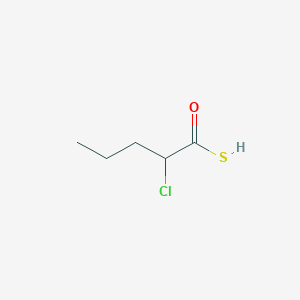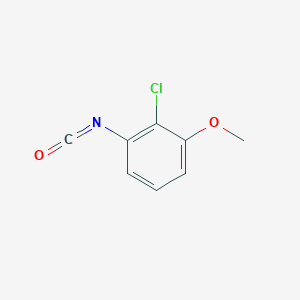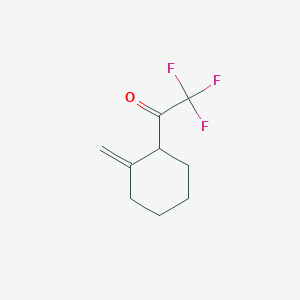
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol
概要
説明
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol, also known as TTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTP is a synthetic compound that was first developed in the 1980s, and since then, it has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In
科学的研究の応用
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is also used in the field of medicinal chemistry, where it has been shown to have potential applications in the development of new drugs.
作用機序
The mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to have anti-inflammatory effects, which may be due to its inhibition of COX-2.
実験室実験の利点と制限
One of the main advantages of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol in lab experiments is its stability and purity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a highly stable compound that can be easily synthesized and purified. However, one of the main limitations of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is its potential toxicity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. One area of research is the development of new drugs based on the structure of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the treatment of cancer and inflammation, and further research may lead to the development of new drugs that are more effective and less toxic. Another area of research is the study of the mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. Further research may lead to a better understanding of how 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol interacts with enzymes and proteins, which could lead to the development of new drugs that target these pathways.
Conclusion
In conclusion, 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. The synthesis of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a controlled process that results in a highly pure and stable product. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the development of new drugs, and further research may lead to the development of more effective and less toxic drugs.
特性
CAS番号 |
168267-75-2 |
|---|---|
分子式 |
C8H5F3N4O |
分子量 |
230.15 g/mol |
IUPAC名 |
4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-12-13-14-15(7)5-1-3-6(16)4-2-5/h1-4,16H |
InChIキー |
UOYXRXIWIBKGOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O |
正規SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O |
同義語 |
4-(5-TRIFLUOROMETHYL-TETRAZOL-1-YL)-PHENOL |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


